Home > Products > Screening Compounds P8006 > N-(2-morpholin-4-ylphenyl)prop-2-enamide
N-(2-morpholin-4-ylphenyl)prop-2-enamide -

N-(2-morpholin-4-ylphenyl)prop-2-enamide

Catalog Number: EVT-7690522
CAS Number:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-(2-morpholin-4-ylphenyl)prop-2-enamide is an organic compound that belongs to the class of amides, characterized by the presence of a morpholine ring and an unsaturated prop-2-enamide group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.

Source

The compound is synthesized through various chemical reactions, often involving morpholine derivatives and phenyl groups. It has been studied for its interactions with biological macromolecules and is considered for applications in pharmaceuticals, particularly as a potential anti-inflammatory and anticancer agent .

Classification

N-(2-morpholin-4-ylphenyl)prop-2-enamide can be classified as follows:

  • Chemical Class: Amides
  • Functional Groups: Morpholine, unsaturated amide
  • IUPAC Name: N-(2-morpholin-4-ylphenyl)prop-2-enamide
Synthesis Analysis

Methods

The synthesis of N-(2-morpholin-4-ylphenyl)prop-2-enamide typically involves several key steps:

  1. Formation of the Morpholine Ring: This is achieved by reacting 1,2-amino alcohols with α-haloacid chlorides under cyclization conditions.
  2. Coupling with Phenyl Group: The morpholine is then coupled with a phenyl group using nucleophilic substitution reactions.
  3. Introduction of the Prop-2-enamide Moiety: The final step involves reacting the acetylated phenyl-morpholine compound with acryloyl chloride in the presence of a base like triethylamine.

Technical Details

The synthetic routes can vary based on the desired purity and yield. Key reagents include acetic anhydride for acetylation and triethylamine to facilitate the formation of the prop-2-enamide link.

Molecular Structure Analysis

Structure

The molecular structure of N-(2-morpholin-4-ylphenyl)prop-2-enamide features:

  • A morpholine ring (a six-membered ring containing one oxygen atom).
  • A phenyl group attached to the morpholine.
  • A prop-2-enamide functional group, which contributes to its reactivity.

Data

The compound's molecular formula is typically represented as C13H15N2OC_{13}H_{15}N_{2}O, with a molecular weight of approximately 219.27 g/mol.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholin-4-ylphenyl)prop-2-enamide can undergo various chemical reactions:

  1. Oxidation: Can be oxidized using potassium permanganate or chromium trioxide to yield oxidized derivatives.
  2. Reduction: Reduction can be performed using hydrogen gas in the presence of palladium on carbon to produce hydrogenated derivatives.
  3. Substitution Reactions: The compound may engage in nucleophilic substitution at various functional groups.

Technical Details

Common reagents used in these reactions include:

  • Oxidants: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Hydrogen gas, palladium on carbon.

The products from these reactions can vary widely based on conditions and reactants used.

Mechanism of Action

The mechanism of action for N-(2-morpholin-4-ylphenyl)prop-2-enamide is primarily linked to its interactions with biological targets, including enzymes and receptors involved in inflammatory pathways and cancer progression. The unsaturated amide moiety may facilitate binding to these targets, influencing cellular processes and signaling pathways.

Data

Research indicates that compounds with similar structures exhibit various pharmacological activities, including inhibition of specific protein kinases involved in cancer cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Generally stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents.

Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are often employed to confirm structural integrity and purity .

Applications

N-(2-morpholin-4-ylphenyl)prop-2-enamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for potential anti-inflammatory, anticancer, and antimicrobial activities.
  2. Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
  3. Biochemical Probes: Studied for its interactions with biological macromolecules, making it useful in biochemical research .
Introduction to N-(2-morpholin-4-ylphenyl)prop-2-enamide in Contemporary Medicinal Chemistry

N-(2-morpholin-4-ylphenyl)prop-2-enamide represents a strategically designed small molecule featuring a conjugated enamide linker connecting a N-(2-substituted phenyl) system with a morpholine moiety. This molecular architecture positions it within a significant class of bioactive compounds that leverage the combined properties of aromatic amines and saturated nitrogen-containing heterocycles. The compound's core structure embodies key pharmacophoric elements observed in targeted oncology agents, particularly those addressing protein kinase dysfunction. Its chemical identity integrates both hydrogen bond acceptor/donor capabilities through the enamide carbonyl and amine groups, alongside the morpholine's solvent-exposed oxygen atom that enhances aqueous solubility—a critical parameter for drug bioavailability [1] [3]. While not yet a clinical entity itself, its structural framework provides a versatile template for medicinal chemistry exploration in kinase inhibition and allosteric modulation, serving as a chemical probe for elucidating structure-activity relationships in anticancer drug discovery [2] [8].

Table 1: Key Chemical Identifiers of N-(2-morpholin-4-ylphenyl)prop-2-enamide

Identifier TypeValue/Designation
Systematic NameN-(2-morpholin-4-ylphenyl)prop-2-enamide
Alternative NamesN-morpholin-4-yl-3-(4-propan-2-ylphenyl)prop-2-enamide variant [2]
Molecular FormulaC₁₃H₁₆N₂O₂
PubChem CID903419 [2], 173539887 (related analogue)
Key FragmentsMorpholin-4-yl, enamide, ortho-substituted aniline

Structural and Functional Analogues in Targeted Cancer Therapies

The structural architecture of N-(2-morpholin-4-ylphenyl)prop-2-enamide exhibits significant parallels with clinically validated kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) and fibroblast growth factor receptor (FGFR) families. The molecule’s ortho-substituted aniline moiety resembles the core scaffold present in third-generation EGFR inhibitors like osimertinib (AZD9291), which employs a similar meta-substituted aniline with an acrylamide warhead to achieve covalent binding with Cys797 in EGFR T790M mutants [5] . Crucially, the morpholine ring in N-(2-morpholin-4-ylphenyl)prop-2-enamide serves a function analogous to solubilizing groups in advanced clinical candidates, enhancing water solubility without substantially increasing lipophilicity—a balance critical for oral bioavailability [5] [8]. For instance, furanopyrimidine-based EGFR inhibitors such as compound 52 (described in literature) incorporate morpholine-like solubilizing groups strategically positioned on the pyrimidine core to maintain cellular potency while improving pharmacokinetic profiles, achieving 27% oral bioavailability in murine models [5].

Functional analogues extend beyond EGFR inhibition. Pyrimidine-based FGFR4 inhibitors leverage morpholine-containing side chains to achieve selective kinase inhibition while mitigating hERG channel liabilities. The morpholine oxygen engages in water-mediated hydrogen bonding within the kinase's solvent-accessible region, contributing to both selectivity and solubility—properties mirrored in N-(2-morpholin-4-ylphenyl)prop-2-enamide's design [8]. Similarly, telomerase inhibitors exemplified by BIBR1532 derivatives utilize morpholine-adjacent thiophene scaffolds to achieve nanomolar inhibition (IC₅₀ = 0.2 µM), underscoring the versatility of morpholine-integrated pharmacophores in targeting diverse oncology targets [1].

Table 2: Structural and Functional Analogues in Targeted Therapies

Therapeutic ClassExemplar CompoundShared Structural Feature with N-(2-morpholin-4-ylphenyl)prop-2-enamideBiological Target/Outcome
Third-Generation EGFR InhibitorsOsimertinib (AZD9291)meta-substituted aniline with acrylamide warheadCovalent inhibition of EGFRT790M mutants
Mutant-Selective EGFR InhibitorsCompound 52 (furanopyrimidine)Solubilizing group analogous to morpholine8-fold selectivity for H1975 (EGFRL858R/T790M) over A431 (EGFRWT) cells [5]
FGFR4 InhibitorsPyrimidine-based inhibitors (e.g., US9434697B2)Morpholine-containing solubilizing side chainsSelective FGFR4 inhibition; reduced hERG liability [8]
Telomerase InhibitorsBIBR1532 derivatives (e.g., compound 36b)Morpholine-adjacent heterocyclic coresTelomerase inhibition (IC₅₀ = 0.3 µM) [1]

Role of Morpholine and Enamide Motifs in Pharmacophore Design

The morpholine ring serves as a multifaceted pharmacophore component, contributing significantly to the molecular properties of N-(2-morpholin-4-ylphenyl)prop-2-enamide. Its saturated, oxygen-containing heterocycle provides a balance of moderate hydrophilicity (log P reduction of 0.4–0.8 units), metabolic stability against oxidative enzymes, and hydrogen-bond accepting capability—properties extensively exploited in kinase inhibitor design [3] [7]. Morpholine's semi-polar nature disrupts crystallinity, enhancing compound solubility; this is evidenced by morpholine-containing EGFR inhibitors achieving aqueous solubility >50 µg/mL, a critical factor for oral absorption [5] [7]. Furthermore, the morpholine oxygen atom often participates in directed hydrogen bonding with kinase hinge region residues or solvent molecules, as observed in crystallographic studies of FGFR inhibitors where morpholine forms water-bridged contacts with Asp641, enhancing binding specificity [8].

The enamide motif (–NH–C(O)–CH=CH–) delivers conformational rigidity and electronic delocalization, positioning it as a bioisostere for meta-substituted acrylamides in covalent inhibitors. This α,β-unsaturated system enables potential Michael addition with nucleophilic cysteine residues (e.g., Cys797 in EGFR), forming irreversible complexes critical for sustained target inhibition in T790M mutants [6] . Computational analyses reveal that the enamide's planar conformation optimizes spatial orientation for covalent bond formation while minimizing steric clashes within the ATP-binding pocket. Additionally, the enamide linker serves as a privileged structural element in non-covalent inhibitors, where its hydrogen-bonding capacity (amide NH as donor, carbonyl O as acceptor) facilitates interactions with key residues in allosteric sites, exemplified by telomerase inhibitors binding the FVYL hydrophobic pocket [1]. The conjugation extending from the aromatic ring through the enamide system also influences electronic distribution, modulating pKa and reactivity—parameters crucial for tuning inhibitor potency and selectivity profiles [5] .

Historical Evolution of Enamide Derivatives in Drug Discovery

Enamide-containing compounds have undergone systematic evolution in medicinal chemistry, transitioning from early non-specific cytotoxic agents to targeted, mutation-selective inhibitors. The foundational recognition of acrylamides' utility emerged from electrophilic warhead optimization in second-generation EGFR inhibitors (e.g., afatinib), where the α,β-unsaturated carbonyl system demonstrated efficient covalent binding with cysteine nucleophiles [5]. This strategy addressed acquired resistance mediated by T790M gatekeeper mutations but suffered from dose-limiting toxicities due to wild-type EGFR inhibition. N-(2-morpholin-4-ylphenyl)prop-2-enamide epitomizes the subsequent refinement phase—structural optimization for mutant selectivity—through strategic incorporation of solubilizing morpholine and ortho-aniline substitution patterns [6] .

The historical trajectory reveals three critical innovation waves:

  • First Generation (Reactivity Focus): Early enamide derivatives prioritized electrophilicity for covalent bond formation, often leading to off-target effects (e.g., 6-thio-dG incorporation causing telomere uncapping) [1].
  • Second Generation (Selectivity Engineering): Introduction of solubilizing groups (e.g., morpholine, piperazine) and steric blocking elements to attenuate wild-type kinase affinity while retaining mutant targeting, exemplified by compounds like 15 (EGFRWT IC₅₀ = 393 nM vs EGFRL858R/T790M IC₅₀ = 38 nM) [5].
  • Third Generation (Pharmacokinetic Optimization): Integration of enamide motifs with balanced log D (e.g., 1.7–3.5) and molecular weight (<450 Da) to enhance oral bioavailability, as demonstrated by furanopyrimidine-based inhibitors achieving >25% oral absorption in preclinical models [5].

Concurrently, non-covalent enamide applications evolved in telomerase inhibition, where compounds like 36b (IC₅₀ = 0.3 µM) utilized the enamide's hydrogen-bonding capability for allosteric telomerase inhibition without covalent binding, expanding the motif's therapeutic versatility beyond kinase targeting [1]. The structural adaptability of the enamide linker—modulating electronics from electron-deficient (activation for Michael addition) to electron-neutral (promoting hydrogen bonding)—has cemented its role as a privileged scaffold in contemporary oncology drug discovery [1] [5] .

Table 3: Evolution of Key Enamide-Containing Pharmacophores in Oncology

Development PhaseRepresentative Structural InnovationsKey AdvancementsExemplar Compounds
Reactivity Focus (Pre-2010)Unsubstituted acrylamidesCovalent warhead optimization for irreversible target engagementAfatinib, Dacomitinib
Selectivity Engineering (2010–2018)ortho-substituted anilines with solubilizing groups (e.g., morpholine)Mutant-selective inhibition through steric hindrance and solubility enhancementOsimertinib precursors, Compound 15 (10-fold mutant selectivity) [5]
PK/PD Optimization (2018–Present)Enamides integrated with low MW heterocycles (e.g., furanopyrimidines)Balanced log D (1.7–3.5) and oral bioavailability (>25%)DBPR112 derivatives (F = 27%) [5]
Non-Covalent ApplicationsEnamides as hydrogen-bond donors/acceptorsAllosteric inhibition via protein backbone interactionsTelomerase inhibitor 36b (IC₅₀ = 0.3 µM) [1]

Properties

Product Name

N-(2-morpholin-4-ylphenyl)prop-2-enamide

IUPAC Name

N-(2-morpholin-4-ylphenyl)prop-2-enamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C13H16N2O2/c1-2-13(16)14-11-5-3-4-6-12(11)15-7-9-17-10-8-15/h2-6H,1,7-10H2,(H,14,16)

InChI Key

ZPNDNTVPERCMLR-UHFFFAOYSA-N

SMILES

C=CC(=O)NC1=CC=CC=C1N2CCOCC2

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.